![molecular formula C19H17ClN4S B4896257 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B4896257.png)
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
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Overview
Description
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazinoindole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazinoindole Core: This is usually achieved through cyclization reactions involving appropriate indole derivatives and triazine precursors.
Introduction of the 2-Chlorophenylmethylsulfanyl Group:
Addition of the Propyl Group: This is typically done through alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazinoindole core or the sulfanyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share a similar aromatic structure but differ in their functional groups and overall reactivity.
2,2’-Bipyridyl: Known for its chelating properties, this compound is used in various catalytic processes.
Megestrol Acetate Related Compounds: These compounds have structural similarities but are primarily used in different applications, such as pharmaceuticals.
Uniqueness
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE stands out due to its unique triazinoindole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-propyl-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4S/c1-2-11-24-16-10-6-4-8-14(16)17-18(24)21-19(23-22-17)25-12-13-7-3-5-9-15(13)20/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJMUPJHFPWFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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